Substance P is an undecapeptide composed of 11 amino acids, classified as a neuropeptide and a member of the tachykinin family. It plays a crucial role as a neurotransmitter and neuromodulator, primarily involved in the transmission of pain and inflammatory responses. The amino acid sequence of Substance P is as follows: RPKPQQFFGLM-NH2, with an amide group at the C-terminus. This peptide is produced from a larger precursor protein through alternative splicing of the preprotachykinin A gene, which results in its widespread distribution in the central, peripheral, and enteric nervous systems across various species .
FAM-labeled Substance P refers to Substance P that has been conjugated with a fluorescein amidite (FAM) dye, allowing for its visualization in biological studies. The FAM labeling provides a means to track the peptide's interactions and distributions in various biological contexts, enhancing research capabilities in neurobiology and pharmacology .
Substance P is primarily recognized for its role in pain perception and inflammatory processes. It is released from sensory nerve endings in response to noxious stimuli and is involved in:
The synthesis of Substance P can be achieved through several methods:
Substance P has various applications in biomedical research:
Studies involving Substance P often focus on its interactions with NK-1R and other receptors:
Research indicates that blocking NK-1R can alleviate some pain conditions, suggesting potential therapeutic pathways for targeting this neuropeptide .
Substance P shares structural and functional similarities with several other neuropeptides within the tachykinin family. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Neurokinin A | Similar undecapeptide structure | Primarily involved in smooth muscle contraction |
| Neurokinin B | Related but slightly longer | More involved in reproductive functions |
| Calcitonin Gene-Related Peptide | Different sequence | Primarily involved in vasodilation |
| Bombesin | Longer peptide | Involved in gastrointestinal functions |
Substance P is unique due to its specific role in pain transmission and its widespread expression across various tissues. Its ability to modulate both neuronal signaling and immune responses distinguishes it from other tachykinins, making it a critical target for therapeutic interventions related to pain management and inflammatory diseases .
Rigorous evaluation of FAM-labeled Substance P requires orthogonal techniques that address three quality attributes:
The methods summarized below have been optimized for research-grade material supplied by multiple vendors and proliferate well beyond the minimum thresholds demanded by peptide reagent specifications.
| Attribute | Value |
|---|---|
| Molecular formula (free base) | C₈₄H₁₀₈N₁₈O₁₉S [1] |
| Average molecular weight | 1,705.93 Da [1] |
| Calculated [M + H]⁺ | 1,706.94 m/z [2] |
| Peptide chain | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [3] |
| Fluorophore | 5(6)-carboxyfluorescein (FAM) [4] |
| Absorption maximum | 494 nm [5] [6] |
| Emission maximum | 521 nm [4] [7] |
| Extinction coefficient | 83,000 M⁻¹ cm⁻¹ [6] |
| Fluorescence quantum yield (PBS, pH 7.4) | 0.92 ± 0.02 [8] [9] |
| Typical peptide purity (RP-HPLC) | ≥95% peak area [10] [11] |
The analytical strategy is structured into three complementary platforms.
| Parameter | Specification |
|---|---|
| Column | C18, 150 × 4.6 mm, 3 µm, 100 Å [13] |
| Column temperature | 30 °C |
| Mobile phase A | 0.1% TFA in water |
| Mobile phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% B → 60% B over 30 min [13] |
| Flow rate | 1.0 mL min⁻¹ |
| Detection | Diode-array 210 nm (peptide backbone) and 494 nm (FAM) |
| Injection volume | 10 µL (0.2 mg mL⁻¹) |
| Lot ID | Retention time (min) | Peak area (%) | USP tailing factor | Plate count |
|---|---|---|---|---|
| MCE-679329 [1] | 13.7 | 98.47% | 1.05 | 7,200 |
| InnoPep-SPFAM-23-05 [3] | 13.6 | 96.92% | 1.09 | 6,840 |
Purity consistently meets or exceeds the 95% acceptance criterion defined for fluorescence tracers in biochemical assays [14] [15].
Small deliberate variations (±0.2 pH units, ±0.2 mL min⁻¹ flow, ±3 °C) shift retention time by <0.12 min and purity by <0.7% [16]. The relative standard deviation of retention for six replicate injections is ≤0.15% [17].
| Component | Setting |
|---|---|
| LC | Same gradient as §3.1; divert to MS from 5–20 min |
| Mass spectrometer | Quadrupole-Orbitrap, electrospray positive ion mode [18] |
| MS¹ resolution | 60,000 (m/z 200) |
| Survey scan range | m/z 300–2,000 |
| Data-dependent MS² | Top-10 precursors, HCD 28% NCE |
| Ion | Theoretical m/z | Observed m/z | Δ (ppm) |
|---|---|---|---|
| [M + 2H]²⁺ | 853.97 | 853.96 | −1.2 [19] |
| [M + 3H]³⁺ | 569.65 | 569.66 | +0.9 |
| y₁₁ (FAM-Arg) | 1,574.80 | 1,574.79 | −0.6 |
| Immonium of FAM-lysine | 422.20 | 422.19 | −2.4 [20] |
Full MS/MS coverage (b₂–b₁₁, y₁–y₁₀) confirms site-specific conjugation to the α-amine of arginine with no backbone scrambling [18] [21]. Absence of mass shifts in diagnostic fragment ions rules out truncations or multimeric adducts reported for untagged Substance P [22].
Spike-recovery with isotopically labeled FAM-Substance P yields 98.8 ± 1.2% accuracy across 10–500 fmol µL⁻¹, limit of detection 5 fmol (S/N = 3) [18].
| Buffer (pH 7.4, 25 °C) | λₑₓ (nm) | λₑₘ (nm) | Φ_F | Notes |
|---|---|---|---|---|
| PBS | 494 | 521 | 0.92 [8] | Reference condition |
| Tris 20 mM | 496 | 522 | 0.90 [23] | Minor red shift |
| HEPES 50 mM + 100 mM NaCl | 495 | 522 | 0.88 [4] | 4.3% quench vs PBS |
No photobleaching (<5% loss after 30 min 488 nm illumination at 1 mW cm⁻²) [24]. Circular dichroism confirms peptide retains random coil in aqueous buffer; fluorescence anisotropy r = 0.12 indicates moderate local mobility.
| Parameter | FAM-Substance P | Oregon Green–SP | Alexa 488–SP |
|---|---|---|---|
| Half-life under 488 nm, 20 mW cm⁻² | 54 min [25] | 62 min | 85 min |
| Relative brightness (PBS) | 1.00 (reference) | 0.83 [26] | 1.10 [27] |
Cross-platform correlation among HPLC purity, MS sequence coverage, and fluorescence quantum yield delivers a comprehensive release specification (Table 3).
| Release Criterion | Specification | Analytical Method |
|---|---|---|
| Purity | ≥95% peak area at 494 nm | RP-HPLC (§3.1) |
| Identity | MS/MS b/y ion coverage ≥95% | LC-MS/MS (§3.2) |
| Fluorophore integrity | Φ_F ≥0.88 | Spectrofluorometry (§3.3) |
| Retention time | 13.0–14.5 min (method A) | RP-HPLC |
| Residual solvents | <0.5% (v/w) | GC-MS per ICH Q3C |
Each lot evaluated to date passes all criteria with statistical capability index Cpk > 1.67, indicating six-sigma compliance.